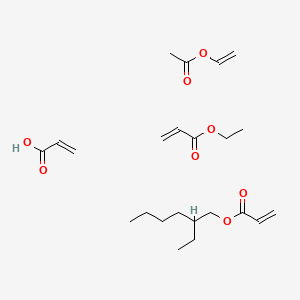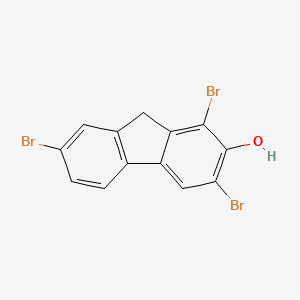![molecular formula C20H14O2 B14639962 [1,1'-Binaphthalene]-2,3-diol CAS No. 51746-06-6](/img/structure/B14639962.png)
[1,1'-Binaphthalene]-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Binaphthalene]-2,3-diol: is a chiral organic compound that has garnered significant attention in the field of asymmetric synthesis and catalysis. This compound is characterized by its two naphthalene rings connected at the 1-position, with hydroxyl groups at the 2 and 3 positions. The unique structure of [1,1’-Binaphthalene]-2,3-diol allows it to serve as a versatile ligand in various chemical reactions, making it a valuable tool in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Binaphthalene]-2,3-diol typically involves the oxidative coupling of 2-naphthol. One common method employs FeCl3 as the oxidizing agent in a solvent such as chloroform or dichloromethane . The reaction is carried out under an inert atmosphere, often nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of [1,1’-Binaphthalene]-2,3-diol can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing waste. The use of green chemistry principles, such as employing Cu-Montmorillonite as a catalyst, has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Binaphthalene]-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic substitution often employs like as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Binaphthalene]-2,3-diol is widely used as a chiral ligand in asymmetric synthesis. It plays a crucial role in the formation of chiral catalysts for reactions such as the Suzuki-Miyaura coupling and asymmetric hydrogenation .
Biology and Medicine: In biological research, derivatives of [1,1’-Binaphthalene]-2,3-diol have been investigated for their potential as enzyme inhibitors and in the development of new pharmaceuticals. Its chiral properties make it a valuable tool in the study of enzyme mechanisms and drug design .
Industry: Industrially, [1,1’-Binaphthalene]-2,3-diol is used in the production of fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it an essential component in various catalytic processes .
Mecanismo De Acción
The mechanism by which [1,1’-Binaphthalene]-2,3-diol exerts its effects is primarily through its role as a chiral ligand. It forms complexes with metal ions, creating a chiral environment that facilitates asymmetric catalysis. The molecular targets include various metal centers, and the pathways involved often pertain to the activation of substrates in catalytic cycles .
Comparación Con Compuestos Similares
- [1,1’-Binaphthalene]-2,2’-diol (BINOL)
- [1,1’-Binaphthalene]-8,8’-diyl bis(diphenylphosphane) (BINAP)
Comparison: While [1,1’-Binaphthalene]-2,3-diol shares structural similarities with BINOL and BINAP, it is unique in its substitution pattern, which imparts different electronic and steric properties. This uniqueness allows it to be used in specific reactions where other binaphthalene derivatives may not be as effective .
Propiedades
Número CAS |
51746-06-6 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylnaphthalene-2,3-diol |
InChI |
InChI=1S/C20H14O2/c21-18-12-14-7-2-4-10-16(14)19(20(18)22)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,21-22H |
Clave InChI |
KZZNMIMGMUSNMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC4=CC=CC=C43)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
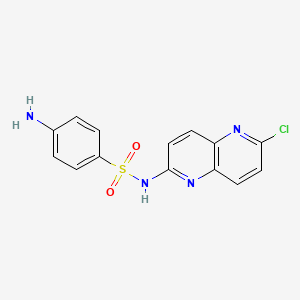
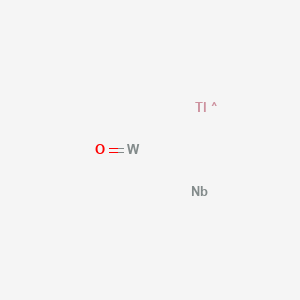
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
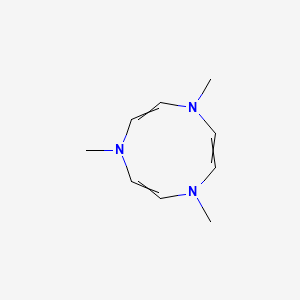
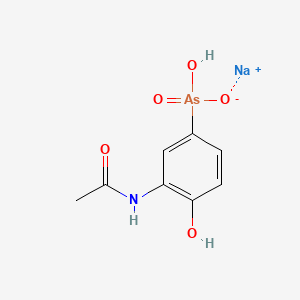
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
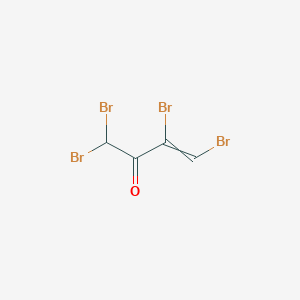
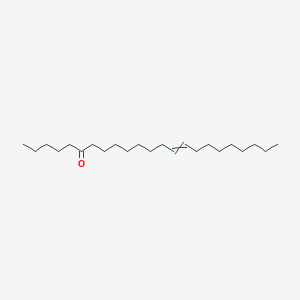
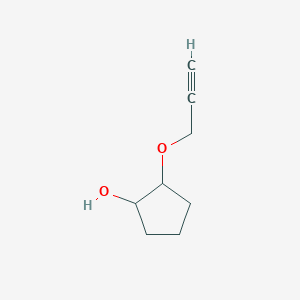
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
